molecular formula C18H22N6OS B5520460 1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone

1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone

Cat. No.: B5520460
M. Wt: 370.5 g/mol
InChI Key: FAQNBZBQBPEPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone is a useful research compound. Its molecular formula is C18H22N6OS and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.15758052 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research has been focused on the synthesis and evaluation of biological activities of compounds related to the chemical structure of interest. For example, novel thiadiazole amide compounds containing the piperazine moiety have been synthesized, with some showing inhibitory effects against specific bacteria and antiviral activities against tobacco mosaic virus (Z. Xia, 2015). Furthermore, derivatives have been created to investigate their antimicrobial, antilipase, and antiurease activities, with some compounds displaying moderate to good antimicrobial activity against various microorganisms (Serap Başoğlu et al., 2013).

Antimicrobial and Antiviral Evaluation

Several studies have focused on the synthesis of thiadiazole systems and their antimicrobial evaluation. For instance, some newly synthesized 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole derivatives have been evaluated for their antimicrobial properties, indicating potential as antimicrobial agents (W. Hamama et al., 2017). Additionally, research into designing and synthesizing derivatives for anti-tubercular activity has yielded compounds with moderate to very good activity against Mycobacterium tuberculosis strains, highlighting the therapeutic potential of such chemical structures (Kalaga Mahalakshmi Naidu et al., 2016).

Pharmacological Evaluation

The exploration of novel derivatives for pharmacological uses, including antidepressant and antianxiety activities, has been a significant area of research. For instance, a series of compounds synthesized from furan and piperazine showed promising results in reducing immobility times in animal models, suggesting potential antidepressant and antianxiety properties (J. Kumar et al., 2017).

Antimicrobial Agent Development

The development of compounds as antimicrobial agents, particularly against bacterial and fungal strains, has been an ongoing research theme. Novel piperazine-based thiadiazolines, for example, have shown promising in vitro antimicrobial potential, indicating their suitability as antimicrobial agents with specific efficacy against bacteria and fungi (Rahul V. Patel et al., 2015).

Safety and Hazards

As with any chemical compound, handling “1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone” would require appropriate safety precautions. The specific hazards associated with this compound are not known without specific safety data .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactions, and its potential biological activity. It could also involve investigating its physical and chemical properties, and assessing its safety and potential hazards .

Properties

IUPAC Name

1-(1H-indazol-6-yl)-5-methyl-4-[(4-propan-2-ylthiadiazol-5-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-11(2)18-16(26-22-21-18)9-23-10-17(25)24(8-12(23)3)14-5-4-13-7-19-20-15(13)6-14/h4-7,11-12H,8-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQNBZBQBPEPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1CC2=C(N=NS2)C(C)C)C3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.